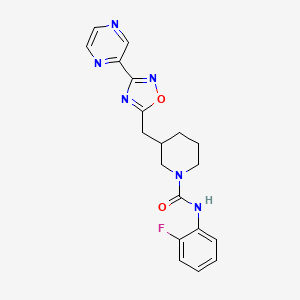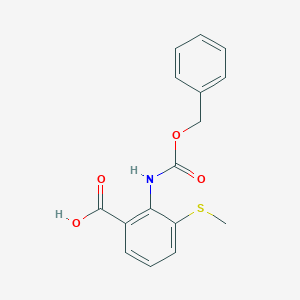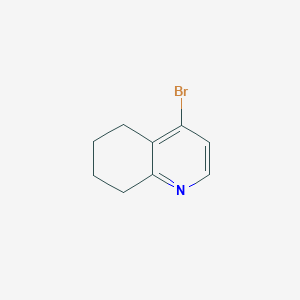
4-Bromo-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5,6,7,8-tetrahydroquinoline is a chemical compound with the CAS Number: 881204-70-2 . It has a molecular weight of 212.09 and is typically in liquid form .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular formula of this compound is C9H10BrN . The molecular weight is 212.0864 .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
科学的研究の応用
Synthesis of Quinoline Derivatives
4-Bromo-5,6,7,8-tetrahydroquinoline is valuable in synthesizing quinoline derivatives. Şahin et al. (2008) demonstrated its use in the efficient and selective synthesis of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline, pivotal in creating novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Preparation of Imides and Other Compounds
In 2002, Abramov et al. reported using 4-bromo-5-nitrophthalonitrile, structurally related to this compound, for synthesizing dicyano tetrahydroquinoxalines. These compounds are precursors for imides, phthalocyanines, and hexazocyclanes, highlighting its utility in creating diverse chemical structures (Abramov et al., 2002).
Intermediate in PI3K/mTOR Inhibitors Synthesis
Fei Lei et al. (2015) identified a compound synthesized from 6-bromoquinolin-4-ol, closely related to this compound, as an important intermediate in the synthesis of PI3K/mTOR inhibitors. This showcases its significance in pharmaceutical chemistry (Fei Lei et al., 2015).
Synthesis of Biologically Active Compounds
The synthesis of 6-bromo-4-iodoquinoline, a derivative of this compound, has been reported by Wenhui Wang et al. (2015) as an intermediate for various biologically active compounds, including GSK2126458 (Wenhui Wang et al., 2015).
Photolabile Protecting Group for Carboxylic Acids
Fedoryak and Dore (2002) described the use of brominated hydroxyquinoline, similar to this compound, as a photolabile protecting group for carboxylic acids. Its high efficiency and suitability for in vivo use make it a valuable tool in biochemistry (Fedoryak & Dore, 2002).
Synthesis of Trifluoromethyl-containing Compounds
Johnson et al. (2013) highlighted the synthesis of tetrahydroquinolines and tetrahydronaphthyridines with trifluoromethyl groups, indicating the chemical's role in creating compounds with potential medicinal value (Johnson et al., 2013).
作用機序
Target of Action
It is known that quinoline-based compounds, which include 4-bromo-5,6,7,8-tetrahydroquinoline, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that quinoline-based compounds interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline-based compounds are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoline-based compounds are known to have a variety of effects at the molecular and cellular level .
Safety and Hazards
The safety information for 4-Bromo-5,6,7,8-tetrahydroquinoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, and avoiding contact with skin and eyes .
将来の方向性
While specific future directions for 4-Bromo-5,6,7,8-tetrahydroquinoline were not found, research into similar compounds such as substituted quinolines and tetrahydroquinolines continues to be an active area of study . These compounds are being explored for their potential medicinal benefits, including anti-inflammatory, antimalarial, antitubercular, antibacterial, and antiviral activities .
特性
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXCEWIDPHPVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881204-70-2 |
Source


|
| Record name | 4-bromo-5,6,7,8-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[Butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2614355.png)
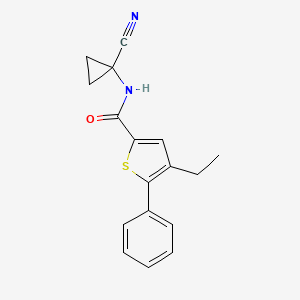
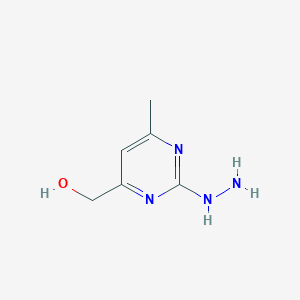
![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)
![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)
![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)
![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)
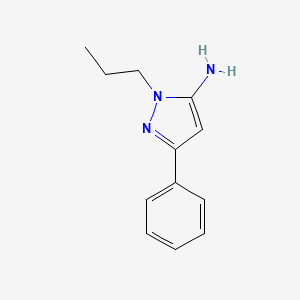
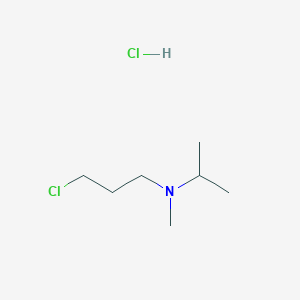
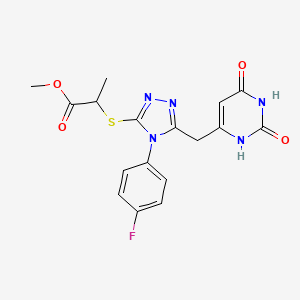

![N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2614376.png)
